The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a synthetic organic molecule notable for its diverse biological activities. It belongs to the class of thiazepanes, which are characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is , with a molecular weight of approximately 354.44 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticonvulsant and anxiolytic effects.
The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone can be approached through several methods, typically involving multi-step organic reactions. A common synthetic route includes:
Each step requires careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.
The structure of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone can be represented using various chemical notation systems:
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CN4C=CC=CC4=C3
YDBOJMUTCRBOLW-UHFFFAOYSA-N
These notations provide a concise representation of the compound's structure, indicating the arrangement of atoms and types of bonds present.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 354.44 g/mol |
InChI | InChI=1S/C20H19FN2OS/c21-18... |
The compound is expected to participate in various chemical reactions due to its functional groups. Potential reactions include:
Each reaction pathway must be optimized for yield and selectivity.
The mechanism by which (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone exerts its biological effects is likely multifaceted:
Detailed studies would be required to elucidate the precise mechanisms at a molecular level.
The physical properties of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone include:
Chemical properties such as solubility, stability under various pH conditions, and reactivity with other compounds are crucial for understanding its behavior in biological systems.
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under normal laboratory conditions |
The compound has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its biological activities suggest possible uses in:
Further research could expand its applications across various therapeutic areas, making it a valuable compound for future studies in drug discovery and development .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9